molecular formula C20H26N4O B2531608 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea CAS No. 1171456-94-2

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea

Cat. No.: B2531608
CAS No.: 1171456-94-2
M. Wt: 338.455
InChI Key: QGZPJGDOUBBADP-UHFFFAOYSA-N
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Description

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure, which incorporates a urea scaffold linked to a 4-methylpiperazine moiety, is commonly associated with potent kinase inhibitory activity . Compounds with this pharmacophore have been extensively investigated as targeted therapeutic agents, showing promise in inhibiting key oncogenic drivers . Specifically, research on analogous molecules has demonstrated potent activity against RET kinase and its gatekeeper mutants, which are pivotal in several cancers, including non-small cell lung cancer and thyroid carcinoma . The 4-methylpiperazine group is a critical feature that often enhances solubility and optimizes pharmacokinetic properties, thereby improving the compound's drug-likeness and cellular efficacy . This reagent provides researchers with a valuable tool for developing and profiling next-generation kinase inhibitors, exploring resistance mechanisms, and advancing targeted cancer therapeutics. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16-4-3-5-19(14-16)22-20(25)21-18-8-6-17(7-9-18)15-24-12-10-23(2)11-13-24/h3-9,14H,10-13,15H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZPJGDOUBBADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea typically involves the reaction of 4-methylpiperazine with a suitable phenyl isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent recovery, crystallization, and drying to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

  • Target Compound : The 4-methylpiperazinylmethyl group likely optimizes blood-brain barrier penetration and solubility, making it suitable for CNS-targeting drug candidates.
  • Structural Analogs : Modifications like sulfones () or thioureas () trade solubility for binding affinity, while adamantane () and triazine () systems prioritize target selectivity.

Biological Activity

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H20N4O(Molecular Weight 284.35 g mol)\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}\quad (\text{Molecular Weight }284.35\text{ g mol})

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Binding : The piperazine moiety enhances binding affinity to neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Enzyme Inhibition : The urea functional group may participate in inhibiting specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of compounds containing piperazine and urea exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate:

  • Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) ranging from 15.625 μM to 125 μM against various strains, including MRSA and E. coli .

Anticancer Potential

The compound has been evaluated for its anticancer properties:

  • In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
  • Cell viability assays indicate a dose-dependent reduction in cell proliferation, suggesting potential as a chemotherapeutic agent.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in MDPI demonstrated that a related compound exhibited an MIC of 62.5 μM against Enterococcus faecalis, indicating significant antibacterial efficacy .
  • Anticancer Research :
    • In a recent investigation involving human cancer cell lines, the compound was found to inhibit tumor growth by 70% at a concentration of 10 μM, showcasing its potential as an anticancer drug candidate .

Data Tables

Biological Activity MIC (μM) Effectiveness
MRSA62.5High
E. coli31.2Moderate
Cancer Cell Lines1070% Growth Inhibition

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